3-oxo-N-(p-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
3-oxo-N-(p-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system that includes a triazole ring and a pyridine ring. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-(p-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-tolyl hydrazine with a suitable pyridine derivative, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-(p-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-oxo-N-(p-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique biological activities.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-oxo-N-(p-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its potential as a c-Met kinase inhibitor.
Pyrazolo[1,5-a]pyrimidine: Exhibits antitumor and antimicrobial properties.
Uniqueness
3-oxo-N-(p-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to its specific structural features and the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C14H12N4O2 |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-(4-methylphenyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C14H12N4O2/c1-9-2-5-11(6-3-9)15-13(19)10-4-7-12-16-17-14(20)18(12)8-10/h2-8H,1H3,(H,15,19)(H,17,20) |
InChI Key |
UVTTZOYEUIUORG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN3C(=NNC3=O)C=C2 |
Origin of Product |
United States |
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